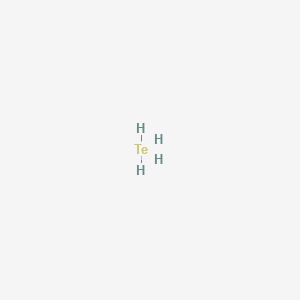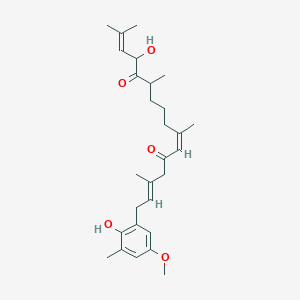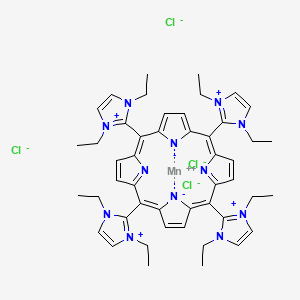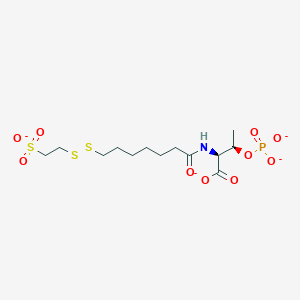
CoM-S-S-CoB(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.
Aplicaciones Científicas De Investigación
Catalysis in Methanogenesis
- A study by Pelmenschikov et al. (2002) investigated the mechanism for methane formation in methyl-coenzyme M reductase (MCR), focusing on the role of CoM-S-S-CoB(4-) in this process. They used hybrid density functional methods and chemical models, revealing the formation of a methyl radical and its subsequent reaction with the CoB thiol group, forming methane.
Methyl-Coenzyme M Reductase Studies
- Research by Pelmenschikov and Siegbahn (2003) provided insights into the catalytic mechanism of methyl-coenzyme M reductase. Their study, focusing on the oxidation and reduction processes involving CoM and CoB, suggests an activation energy of around 10 kcal/mol for the final step in the reaction sequence, implying the importance of CoM-S-S-CoB(4-) in methanogenesis.
Methane Formation from Methyl-Coenzyme M
- Ankel-Fuchs and Thauer (1986) explored methane formation from methyl-coenzyme M in a system containing methyl-coenzyme M reductase, component B, and reduced cobalamin. Their findings indicated that cob(III)alamin could serve as an electron donor for the enzymatic reduction of methyl-CoM to methane, highlighting the role of CoM-S-S-CoB(4-) in this process (Ankel-Fuchs & Thauer, 1986).
Propiedades
Nombre del producto |
CoM-S-S-CoB(4-) |
|---|---|
Fórmula molecular |
C13H22NO10PS3-4 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1 |
Clave InChI |
OBGQLHXSMIBYLN-PWSUYJOCSA-J |
SMILES isomérico |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
SMILES canónico |
CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Sinónimos |
12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate CoB-S-S-CoM |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




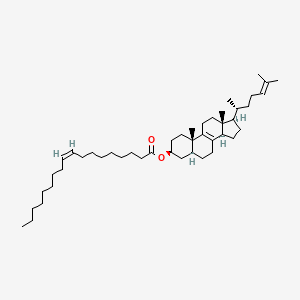

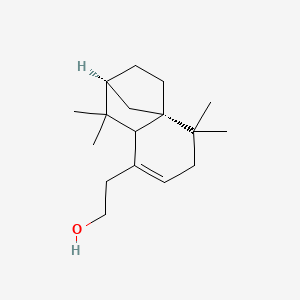
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
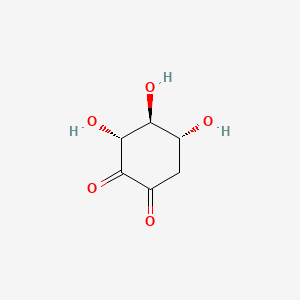
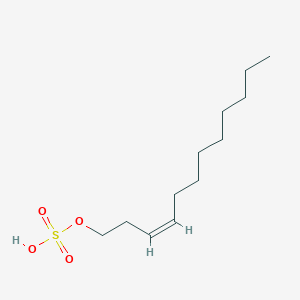


![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
